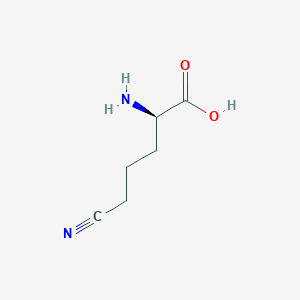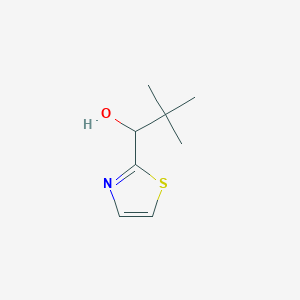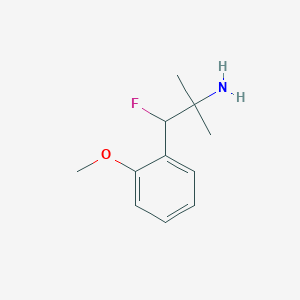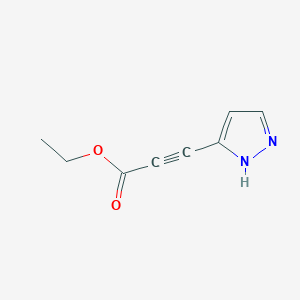
1-(5-Fluoropyridin-2-yl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyridin-2-yl)ethane-1-thiol is a fluorinated pyridine derivative with the molecular formula C7H8FNS and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a thiol group attached to the ethane chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino pyridine followed by fluorination . The thiol group can be introduced through nucleophilic substitution reactions using appropriate thiolating agents under controlled conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(5-Fluoropyridin-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Addition: The thiol group can react with alkenes or alkynes to form thioethers or thioesters under suitable conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyridin-2-yl)ethane-1-thiol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethane-1-thiol is largely determined by its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The thiol group can form strong bonds with metal ions and participate in redox reactions, making the compound useful in various catalytic and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoropyridin-2-yl)ethane-1-thiol can be compared with other fluorinated pyridines and thiol-containing compounds:
2-Fluoropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at a different position, affecting its reactivity and physical properties.
4-Fluoropyridine: Another positional isomer with distinct reactivity patterns.
Ethanethiol: Contains a thiol group but lacks the fluorinated pyridine ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in the combination of the fluorinated pyridine ring and the thiol group, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H8FNS |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-(5-fluoropyridin-2-yl)ethanethiol |
InChI |
InChI=1S/C7H8FNS/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 |
InChI-Schlüssel |
DAEPOEDNMCCCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(C=C1)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13316500.png)
![1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13316501.png)
amine](/img/structure/B13316505.png)
![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)

![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)

![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B13316538.png)

![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)
![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)
